3-(2-chlorophenyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methylisoxazole-4-carboxamide
Beschreibung
3-(2-Chlorophenyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methylisoxazole-4-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a substituted phenyl group (3-fluorophenyl) and linked via an ethyl chain to an isoxazole-4-carboxamide moiety.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN5O2S/c1-13-19(20(29-32-13)17-7-2-3-8-18(17)24)22(31)26-10-9-16-12-33-23-27-21(28-30(16)23)14-5-4-6-15(25)11-14/h2-8,11-12H,9-10H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTQKSVGNDHGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Biologische Aktivität
The compound 3-(2-chlorophenyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methylisoxazole-4-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, focusing on its anticancer, anticonvulsant, and immunomodulatory effects based on recent research findings.
Chemical Structure
The compound features a complex structure characterized by multiple functional groups, including:
- Chlorophenyl group
- Fluorophenyl group
- Thiazolo[3,2-b][1,2,4]triazole moiety
- Isoxazole derivative
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties . The antiproliferative effects were evaluated using the MTS assay against various cancer cell lines including:
- HepG2 (liver cancer)
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The compound exhibited significant inhibitory actions with IC50 values indicating potent activity against these cell lines. For instance, compounds derived from similar isoxazole frameworks have shown IC50 values as low as 5.76 µg/mL against Hep3B cells, suggesting a promising avenue for further development in cancer therapeutics .
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| HepG2 | 34.64 |
| HeLa | 28.00 |
| MCF-7 | 25.50 |
Anticonvulsant Activity
The anticonvulsant potential of the compound was assessed using the maximal electroshock test (MES) and pentylenetetrazole (PTZ) models in mice. Results indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibited significant anticonvulsant activity, with some compounds showing efficacy comparable to standard anticonvulsants . The neurotoxicity was also evaluated through the rotarod test, ensuring a balance between efficacy and safety.
Immunomodulatory Effects
Isoxazole derivatives have been reported to influence immune functions. For example, similar compounds have been shown to inhibit humoral immune responses and modulate T-cell activation . This suggests that the compound may possess immunomodulatory properties that could be beneficial in treating autoimmune conditions.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to the target molecule:
- Anticancer Studies : A series of fluorophenyl-isoxazole-carboxamide derivatives were synthesized and evaluated for their anticancer activity. The results indicated a significant reduction in cell viability in various cancer models .
- Neuropharmacological Evaluations : Research demonstrated that thiazolo[3,2-b][1,2,4]triazole derivatives showed promise in treating epilepsy through their anticonvulsant properties assessed in animal models .
- Immunomodulation Studies : Isoxazole derivatives were found to inhibit pro-inflammatory cytokine production and enhance T-cell proliferation in vitro . This positions the compound as a potential candidate for further studies in immunotherapy.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Features of Analogues
Key Observations :
- The target compound shares a thiazole-derived core with the carbamate derivatives in , but differs in the linkage (ethyl vs. carbamate) and substituent complexity.
- Unlike β-lactam antibiotics (), which rely on a cephem ring for activity, the target compound’s thiazolo-triazole-isoxazole system may target non-enzymatic pathways.
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological and Physicochemical Data
*logP and solubility values are estimated using QSAR principles based on van der Waals descriptors and electronic parameters .
Key Observations :
- The target compound’s higher logP (3.8) compared to cephem derivatives suggests enhanced membrane permeability but lower aqueous solubility.
- NMR data () indicate that substituents in regions A (δ 39–44) and B (δ 29–36) significantly alter chemical environments, which could correlate with binding affinity differences.
Spectroscopic and Analytical Comparisons
NMR Profiling :
The target compound’s ¹H NMR profile would likely resemble compounds 1 and 7 in , with deviations in regions A/B due to the 2-chlorophenyl and 3-fluorophenyl groups. These shifts could help identify substitution patterns in analogues .
Mass Spectrometry :
Molecular networking () would cluster the target compound with other thiazolo-triazole derivatives based on fragmentation patterns (e.g., cleavage at the ethyl linker or thiazolo-triazole ring). A cosine score >0.7 would indicate structural similarity .
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step heterocyclic chemistry. A typical approach includes:
- Step 1 : Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of substituted thioamides or hydrazides under reflux in polar aprotic solvents (e.g., DMF or ethanol) .
- Step 2 : Coupling the isoxazole-4-carboxamide moiety using chloroacetyl chloride or similar acylating agents in the presence of a base (e.g., triethylamine) at 20–80°C .
- Optimization : Reaction yields can be improved by adjusting solvent polarity, temperature gradients (e.g., 70–80°C for exothermic steps), and catalyst loading (e.g., Bleaching Earth Clay at pH 12.5 for heterogeneous catalysis) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- IR Spectroscopy : Identifies functional groups like C=O (1680–1720 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S-C (650–750 cm⁻¹). Discrepancies in peak positions may arise from solvent effects or impurities; cross-validate with NMR .
- ¹H/¹³C NMR : Assign chemical shifts based on substituent effects (e.g., 3-fluorophenyl protons at δ 7.2–7.8 ppm). Overlapping signals can be resolved using 2D techniques (COSY, HSQC) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS. Fragmentation patterns help validate the thiazolo-triazole and isoxazole substructures .
Q. How can preliminary biological activity screening be designed for this compound?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against Gram+/Gram– bacteria) .
- Enzyme inhibition : Use fluorometric assays (e.g., kinase or protease targets) with ATP/NADH cofactors. IC₅₀ values are calculated using dose-response curves .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Quantum chemical calculations : Optimize geometry using DFT (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .
- Molecular docking : Simulate binding to target proteins (e.g., EGFR or COX-2) using AutoDock Vina. Prioritize derivatives with stronger hydrogen bonds or π-π stacking interactions .
- ADMET prediction : Use tools like SwissADME to assess solubility, bioavailability, and toxicity risks early in design .
Q. How should researchers address contradictions in biological activity data across studies?
- Replicate assays : Control variables like cell passage number, serum batch, and incubation time .
- SAR analysis : Compare substituent effects (e.g., 3-fluorophenyl vs. 4-chlorophenyl) to isolate structural determinants of activity .
- Meta-analysis : Pool data from independent studies using statistical tools (e.g., ANOVA) to identify outliers or trends .
Q. What strategies improve yield in large-scale synthesis without compromising purity?
- Flow chemistry : Continuous synthesis reduces side reactions (e.g., hydrolysis of chloroacetyl intermediates) .
- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal lattice formation and purity (>98% by HPLC) .
- Catalyst recycling : Reuse heterogeneous catalysts (e.g., Bleaching Earth Clay) via filtration to reduce costs .
Q. How do substituent variations on the phenyl rings affect physicochemical properties?
- Electron-withdrawing groups (e.g., -Cl, -F): Increase metabolic stability but may reduce solubility. LogP values rise by ~0.5 units per halogen .
- Methoxy groups : Enhance water solubility via hydrogen bonding but may lower membrane permeability .
- Steric effects : Bulky substituents (e.g., 3,4-di-OCH₃) distort the thiazolo-triazole planarity, altering binding kinetics .
Methodological Notes
- Data Validation : Cross-reference spectral data with synthetic intermediates to trace contamination sources (e.g., unreacted starting materials) .
- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or in situ FTIR to track progress and minimize byproducts .
- Safety Protocols : Handle chloroacetyl chloride and fluorophenyl intermediates in fume hoods with PPE; avoid aqueous exposure to prevent hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
